molecular formula C22H18FNO4 B12471474 2-(4-Fluorophenyl)-2-oxoethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate

2-(4-Fluorophenyl)-2-oxoethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate

Katalognummer: B12471474
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: CFJJOHWVAIJKOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluorophenyl)-2-oxoethyl 3-[(naphthalen-1-yl)carbamoyl]propanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a naphthyl group, and a carbamoyl propanoate moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-[(naphthalen-1-yl)carbamoyl]propanoate typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with naphthyl isocyanate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Analyse Chemischer Reaktionen

2-(4-Fluorophenyl)-2-oxoethyl 3-[(naphthalen-1-yl)carbamoyl]propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the ester linkage, forming the corresponding carboxylic acid and alcohol

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorophenyl)-2-oxoethyl 3-[(naphthalen-1-yl)carbamoyl]propanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-[(naphthalen-1-yl)carbamoyl]propanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular receptors to induce apoptosis in cancer cells, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 2-(4-fluorophenyl)-2-oxoethyl 3-[(naphthalen-1-yl)carbamoyl]propanoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Eigenschaften

Molekularformel

C22H18FNO4

Molekulargewicht

379.4 g/mol

IUPAC-Name

[2-(4-fluorophenyl)-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate

InChI

InChI=1S/C22H18FNO4/c23-17-10-8-16(9-11-17)20(25)14-28-22(27)13-12-21(26)24-19-7-3-5-15-4-1-2-6-18(15)19/h1-11H,12-14H2,(H,24,26)

InChI-Schlüssel

CFJJOHWVAIJKOS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.